4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene
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Overview
Description
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring This particular compound is characterized by the presence of a bromomethyl group at the 4-position and a methyl group at the 6-position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted indenes.
Scientific Research Applications
4-(Bromomethyl)-6-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
4-(Bromomethyl)benzene: Commonly used in organic synthesis for introducing bromomethyl groups into molecules.
6-Methyl-2,3-dihydro-1H-indene: The precursor for the synthesis of 4-(bromomethyl)-6-methyl-2,3-dihydro-1H-indene.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for selective chemical transformations
Properties
CAS No. |
2648947-25-3 |
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Molecular Formula |
C11H13Br |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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